Dextrorotation nimorazole phosphate ester is a chemical compound derived from nimorazole, a nitroimidazole antibiotic known for its antimicrobial properties. This compound is classified as a phosphate ester, which is characterized by the presence of a phosphate group attached to an organic molecule. Dextrorotation refers to the optical activity of the compound, indicating that it rotates plane-polarized light to the right. The compound has garnered interest in various scientific fields due to its potential applications in medicine and biochemistry.
Dextrorotation nimorazole phosphate ester can be sourced from the synthesis of nimorazole, which is primarily used in treating infections caused by anaerobic bacteria and protozoa. It belongs to the class of nitroimidazoles, which are known for their effectiveness against anaerobic microorganisms. The classification of this compound falls under both antibiotics and phosphate esters, making it relevant in pharmacological research and applications.
The synthesis of dextrorotation nimorazole phosphate ester typically involves the phosphorylation of nimorazole. This can be achieved through various methods:
Dextrorotation nimorazole phosphate ester features a complex molecular structure characterized by:
Dextrorotation nimorazole phosphate ester can participate in various chemical reactions, including:
The mechanism of action for dextrorotation nimorazole phosphate ester is primarily associated with its antimicrobial effects:
Studies have shown that compounds like dextrorotation nimorazole phosphate ester exhibit significant activity against anaerobic bacteria, with Minimum Inhibitory Concentration values indicative of their potency.
Dextrorotation nimorazole phosphate ester has several scientific applications:
Dextrorotation nimorazole phosphate ester (CAS 1124347-33-6) is defined by its dextrorotatory (R)-enantiomeric configuration, confirmed through chiral chromatography and stereodescriptor analysis. The compound’s chiral center resides at the carbon atom of the morpholine ring, designated by the stereochemical notation [@C@H] in its SMILES string (CC1=NC=C(N+=O)N1CC@HCN2CCOCC2) [1] [6]. This R-configuration critically influences biological activity, as the enantiopure form enhances target-binding specificity and metabolic stability. Analytical validation via reverse-phase HPLC, analogous to linagliptin enantiomer separation methods, employs chiral stationary phases (e.g., cellulose tris(4-chloro-3-methylphenylcarbamate)) to resolve enantiomeric impurities at ≤0.172 μg/mL detection limits .
The phosphate ester group (–OP(O)(OH)₂) introduces distinctive electronic and steric properties. The tetrahedral phosphorus atom adopts a chiral configuration when asymmetrically substituted, though rapid ester exchange in solution often precludes isolation of stable stereoisomers [7]. The P=O and P–O bonds exhibit high polarity, conferring dianionic character at physiological pH (pKa ~5.8–7.2). This promotes hydrogen bonding with arginine residues in biological targets, stronger than carboxylate interactions due to the phosphate’s larger hydrated ionic shell and charge density [4]. The ester’s hydrolytic stability is moderate (half-life: weeks at pH 7), but enzymatic cleavage by phosphatases enables prodrug activation in vivo [1] [4].
The compound’s molecular formula (C₁₁H₁₉N₄O₇P) and weight (350.26 g/mol) underpin its pharmacokinetic behavior. The structure integrates a nitroimidazole pharmacophore, a chiral morpholine ring, and the phosphate ester moiety. Key mass contributions include:
Table 1: Atomic Composition and Mass Distribution
Component | Formula | Mass (g/mol) | |
---|---|---|---|
Nimorazole backbone | C₇H₁₀N₄O₃ | 198.08 | |
Phosphate group | O₄P | 95.98 | |
D-Morpholine unit | C₄H₉NO | 87.12 | |
Total | C₁₁H₁₉N₄O₇P | 350.26 | [1] |
Solubility is predominantly governed by the ionizable phosphate group:
The chiral morpholine precursor is synthesized via asymmetric reduction of a ketone intermediate or enzymatic resolution. Key steps include:
Phosphate ester incorporation employs bis-(tert-butyl) phosphoramidite chemistry to minimize phosphonate byproducts:
Table 2: Optimization of Phosphorylation Conditions
Activator System | Yield (%) | Phosphonate Impurity (%) | |
---|---|---|---|
Imidazole·HCl/Imidazole | 92 | <3 | |
1H-Tetrazole | 78 | 15 | |
Imidazole alone | 40 | 25 | [2] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7